molecular formula C8H16ClNO B2591735 [(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride CAS No. 2287237-68-5

[(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride

Cat. No.: B2591735
CAS No.: 2287237-68-5
M. Wt: 177.67
InChI Key: ZEHZOUDXDHXRJO-CZEXFEQNSA-N
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Description

[(1R,2R,4R)-2-Amino-1-bicyclo[221]heptanyl]methanol;hydrochloride is a chemical compound with the molecular formula C8H16ClNO It is a bicyclic amine derivative, characterized by its unique bicyclo[221]heptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene.

    Functionalization: The precursor undergoes functionalization to introduce the amino and hydroxyl groups. This can be achieved through a series of reactions including amination and hydroxylation.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

[(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include ketones, aldehydes, and various substituted amine derivatives.

Scientific Research Applications

[(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [(1R,2R,4R,5R)-5-Amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride: Similar structure but with an additional amino group.

    (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane derivatives: These compounds have a similar bicyclic structure but differ in functional groups and applications.

Uniqueness

[(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its rigid bicyclic structure and the presence of both amino and hydroxyl groups make it a versatile compound for various applications.

Properties

IUPAC Name

[(1R,2R,4R)-2-amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-7-3-6-1-2-8(7,4-6)5-10;/h6-7,10H,1-5,9H2;1H/t6-,7+,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHZOUDXDHXRJO-CZEXFEQNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CC2N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(C[C@@H]1C[C@H]2N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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